5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It belongs to the class of compounds known as triazolopyrimidines, which are known for their versatile biological activities . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including the compound , is established based on spectral data and elemental analyses . The structure may also be viewed using computational methods .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse. They have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar triazolopyrimidines have been reported. For instance, the yield, melting point, mass spectrometry data, infrared spectroscopy data, and nuclear magnetic resonance data are provided for a similar compound . Additionally, crystallographic data can provide information about the compound’s physical properties .Scientific Research Applications
Chemical Structure and Reactivity
The compound belongs to a class of chemicals that have seen research interest due to their unique structural features and potential reactivity. Studies involving similar pyrimidine derivatives have focused on the synthesis and evaluation of their chemical properties, such as the ability to form hydrogen-bonded supramolecular assemblies. For example, research on pyrimidine derivatives has demonstrated their capability to co-crystallize with macrocyclic cations to form complex 2D and 3D networks through extensive hydrogen bonding, indicating potential applications in materials science and supramolecular chemistry (Fonari et al., 2004).
Biological Activity
The synthesis of structural analogs of promising antituberculous agents, including those similar to the compound of interest, has been actively pursued. These analogs have been evaluated for tuberculostatic activity, indicating the potential therapeutic applications of these compounds. The structure-activity relationships derived from these studies contribute to the development of new antituberculous agents (Titova et al., 2019).
Supramolecular Chemistry
The study of pyrimidine and triazole derivatives extends into supramolecular chemistry, where the focus is on the formation of novel molecular structures with potential applications in drug development and material science. The structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound with similarities to the one , has been reported in different crystal environments, highlighting the interest in such molecules for their unique structural properties and the potential for biological activity (Canfora et al., 2010).
Drug Discovery
In the realm of drug discovery, the exploration of novel pyrimidine derivatives for their antitumor activities reveals the significant potential of these compounds. Studies have shown that certain pyrimidine derivatives exhibit high potency against specific cancer cell lines, suggesting their utility in developing new anticancer drugs (Gomha et al., 2017).
Mechanism of Action
Triazole compounds, including triazolopyrimidines, show versatile biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to have antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Future Directions
Triazolopyrimidines, including the compound , have attracted growing interest due to their important pharmacological activities . Future research may focus on further exploring these activities and developing new therapeutic applications for these compounds. Additionally, the synthesis of these compounds may be optimized to improve yield and purity .
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-phenyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c1-11-14(16(24)20-12-7-4-3-5-8-12)15(13-9-6-10-26-13)23-17(19-11)21-18(22-23)25-2/h3-11,14-15H,1-2H3,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZONMMUUAUSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC(=N2)SC)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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